3-(2-Thienyl)-2-quinolinamine
Overview
Description
3-(2-Thienyl)-2-quinolinamine is an organic compound that features a quinoline ring fused with a thiophene ring This compound is of interest due to its unique structural properties, which combine the aromaticity of both quinoline and thiophene rings
Mechanism of Action
Target of Action
For instance, beta-2-Thienyl-L-alanine, a compound with a similar thiophene ring, has been found to interact with Phenylalanine-4-hydroxylase .
Mode of Action
For example, 5-(2-Thienyl)-valeric acid was found to inhibit the growth of Bacillus sphaericus, and this inhibition was restored by the intermediates of biotin biosynthesis .
Biochemical Pathways
For instance, biotin, which is related to 5-(2-Thienyl)-valeric acid, is involved in carboxylation reactions in biological metabolism .
Pharmacokinetics
For example, a study on tienilic acid, a compound with a similar thiophene ring, found that it was metabolized via two major routes: reduction and oxidative hydrolysis .
Result of Action
For instance, 5-(2-Thienyl)-valeric acid was found to inhibit the growth of various microorganisms .
Action Environment
The suzuki–miyaura coupling, a reaction involving organoboron reagents, has been found to be influenced by exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thienyl)-2-quinolinamine typically involves the formation of the quinoline ring followed by the introduction of the thiophene moiety. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a thiophene derivative in the presence of a base. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thienyl)-2-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(2-Thienyl)-2-quinolinamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)quinoline: Similar structure but lacks the amine group.
3-(2-Furyl)-2-quinolinamine: Contains a furan ring instead of a thiophene ring.
2-Phenylquinoline: Features a phenyl ring instead of a thiophene ring.
Uniqueness
3-(2-Thienyl)-2-quinolinamine is unique due to the presence of both the quinoline and thiophene rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
3-thiophen-2-ylquinolin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-10(12-6-3-7-16-12)8-9-4-1-2-5-11(9)15-13/h1-8H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJCXNVBYSIOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307108 | |
Record name | 3-(2-Thienyl)-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666573 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33543-47-4 | |
Record name | 3-(2-Thienyl)-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33543-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Thienyl)-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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